molecular formula C12H14ClN3O2 B2802110 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride CAS No. 1189891-69-7

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride

Cat. No.: B2802110
CAS No.: 1189891-69-7
M. Wt: 267.71
InChI Key: ZATMYZMBTYWAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C12H14ClN3O2. It is a useful research chemical with applications in various scientific fields. The compound is characterized by its unique structure, which includes a pyrazole ring and a benzoic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions and reagents as those used in laboratory-scale preparations, with adjustments for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted products.

Scientific Research Applications

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-aminopyrazol-1-yl)methylbenzoate
  • 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid

Uniqueness

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is unique due to its specific combination of a pyrazole ring and a benzoic acid ester group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

methyl 2-[(4-aminopyrazol-1-yl)methyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-5-3-2-4-9(11)7-15-8-10(13)6-14-15;/h2-6,8H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATMYZMBTYWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.